molecular formula C11H13F3N2O2S B1346404 Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate CAS No. 1000339-79-6

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Cat. No.: B1346404
CAS No.: 1000339-79-6
M. Wt: 294.3 g/mol
InChI Key: UFCVXWWKIIUOGF-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl carboxylate ester at the 5-position. The trifluoromethyl group contributes to electron-withdrawing effects, enhancing metabolic stability and lipophilicity. This compound is structurally analogous to intermediates in pharmaceuticals like febuxostat, where thiazole derivatives are critical for biological activity .

Properties

IUPAC Name

ethyl 2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c1-2-18-9(17)7-8(11(12,13)14)15-10(19-7)16-5-3-4-6-16/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCVXWWKIIUOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166599
Record name Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID701166599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-79-6
Record name Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate typically involves:

  • Formation of the thiazole ring via cyclization reactions involving α-haloketones or β-keto esters with thiourea or thioamide derivatives.
  • Introduction of the trifluoromethyl group at the 4-position of the thiazole ring.
  • Substitution at the 2-position with a pyrrolidinyl group, often through nucleophilic substitution or amination reactions.

Preparation of the Thiazole Core with Trifluoromethyl Substitution

2.1 Cyclization Using α-Haloketones and Thioacetamide

A well-documented method for preparing 4-trifluoromethylthiazole derivatives involves the reaction of alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide in the presence of an amine base such as triethylamine. This process proceeds via:

  • Initial cyclization of the α-haloketone with thioacetamide to form the thiazole ring.
  • Followed by dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates.

This method is advantageous due to its mild conditions and improved yields compared to acid-catalyzed dehydration methods. The use of acetonitrile as solvent and an excess of thioacetamide and amine base ensures complete conversion.

Step Reagents/Conditions Outcome
1 Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + triethylamine in acetonitrile Cyclization to thiazole intermediate
2 Dehydration (in situ) Formation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylate

Introduction of the Pyrrolidinyl Group

3.1 Nucleophilic Substitution with Pyrrolidine

The substitution at the 2-position of the thiazole ring with a pyrrolidinyl group can be achieved by nucleophilic displacement of a suitable leaving group (e.g., halogen) on the thiazole ring by pyrrolidine. This reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in polar aprotic solvents such as dimethylformamide (DMF).

3.2 One-Pot Synthesis of Pyrrolidine-Substituted Thiazoles

A one-pot approach has been reported for synthesizing pyrrolidine-substituted thiazole derivatives, where the pyrrolidine ring is introduced via reaction of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with 2,3-dihydrofuran in the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate. This method yields 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol derivatives, which can be further transformed into the target compound.

Step Reagents/Conditions Outcome
1 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine + 2,3-dihydrofuran + CeCl3·7H2O in MeCN, rt, 2 h Formation of pyrrolidine-substituted intermediate
2 Workup and purification Isolated pyrrolidine-thiazole derivative

Alternative Synthetic Routes and Catalytic Methods

4.1 Amino Acid-Derived Thiazole Synthesis

Amino acid derivatives have been used as starting materials to construct thiazole rings via conversion to amides, then thioamides, followed by cyclization. Calcium carbonate is used to neutralize hydrobromic acid generated during the reaction, improving yields and simplifying purification. However, this method may cause partial racemization at chiral centers.

4.2 α-Halogenation and Cyclization

Another approach involves α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea to form 2-amino-4-alkyl- or 4-arylthiazole-5-carboxylates. This method is efficient and can be adapted for trifluoromethyl-substituted thiazoles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
α-Haloketone + Thioacetamide Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine, acetonitrile Mild conditions, good yields Requires halogenated precursors
One-pot Pyrrolidine Introduction 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, 2,3-dihydrofuran, CeCl3·7H2O, MeCN Straightforward, catalytic process Intermediate isolation needed
Amino Acid-Derived Thiazole Protected amino acids, calcium carbonate neutralization Improved purification Partial racemization possible
α-Halogenation + Thiourea β-Keto esters, N-bromosuccinimide, thiourea Efficient, adaptable Multi-step, requires halogenation

Research Findings and Optimization Notes

  • The use of calcium carbonate in thiazole ring formation neutralizes hydrobromic acid effectively but may cause racemization at chiral centers, which is critical when stereochemistry is important.
  • Cerium(III) chloride heptahydrate acts as an effective Lewis acid catalyst for the one-pot synthesis of pyrrolidine-substituted thiazoles, enabling mild reaction conditions and good selectivity.
  • Triethylamine is preferred as the amine base in the cyclization of α-haloketones with thioacetamide due to its ability to promote the reaction and improve yields.
  • Solvent choice impacts reaction efficiency; acetonitrile and dimethylformamide are commonly used for their polarity and ability to dissolve reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the pyrrolidine and thiazole rings may contribute to specific biological activities.

Industry

In the industrial sector, this compound may be used in the development of agrochemicals, pharmaceuticals, and materials science. Its unique properties make it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine and thiazole rings may interact with active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position 2/4) Molecular Formula Molecular Weight CAS Number Key Properties (Inferred) References
Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate Pyrrolidin-1-yl / CF₃ C₁₂H₁₅F₃N₂O₂S 308.32 g/mol Not explicitly provided Enhanced H-bonding (pyrrolidine), high lipophilicity (CF₃)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Trifluoromethylphenyl / CH₃ C₁₄H₁₂F₃NO₂S 315.31 g/mol 38471-47-5 Increased aromaticity (phenyl), moderate solubility
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethylamino / CF₃ C₉H₁₁F₃N₂O₂S 268.26 g/mol 1171528-99-6 Flexible alkyl chain (ethylamino), moderate polarity
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate o-Tolylamino / CF₃ C₁₅H₁₅F₃N₂O₂S 356.36 g/mol 918793-30-3 Steric hindrance (o-tolyl), reduced solubility
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate Piperazinyl / 3-Fluorophenyl C₁₆H₁₈FN₃O₂S 335.40 g/mol 887267-69-8 Basic piperazine (improves water solubility)

Key Comparative Insights

Substituent Flexibility and Hydrogen Bonding: The pyrrolidine substituent in the target compound provides a rigid, cyclic amine that may improve target binding via hydrogen bonding compared to linear alkylamines (e.g., ethylamino in ) or aromatic groups (e.g., phenyl in ). Piperazinyl analogs (e.g., ) offer basic nitrogen atoms for enhanced solubility but lack the steric constraints of pyrrolidine.

Electron-Withdrawing Effects: The trifluoromethyl group at position 4 is consistent across all analogs, contributing to electron withdrawal and stabilizing the thiazole ring. This group enhances metabolic resistance compared to methyl or cyano substituents seen in febuxostat intermediates (e.g., Impurity XIII in ).

Aromatic substituents (e.g., 4-trifluoromethylphenyl in ) increase lipophilicity, favoring membrane permeability but complicating aqueous solubility.

Synthetic Accessibility: Pyrrolidine-containing derivatives may require more complex synthetic routes compared to simpler amines (e.g., ethylamino), as seen in the multi-step procedures for febuxostat impurities .

Biological Activity

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS: 1000339-79-6) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₁₃F₃N₂O₂S
Molar Mass294.29 g/mol
Hazard SymbolsXi - Irritant
Hazard ClassIrritant

Pharmacological Activities

1. Anticancer Activity
Thiazole derivatives, including the compound , have shown promising anticancer properties. Studies indicate that thiazole rings can enhance cytotoxic activity against various cancer cell lines. For instance, compounds with structural similarities have been tested for their ability to inhibit cell proliferation in cancer models like Jurkat and HT-29 cells. Notably, certain thiazole derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting significant potential for further development in cancer therapy .

2. Antimicrobial Activity
Thiazole compounds are recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In structure-activity relationship studies, it was found that modifications to the thiazole ring can significantly impact antimicrobial efficacy. For example, electron-withdrawing groups have been associated with enhanced activity against fungal strains such as Candida albicans and Aspergillus niger .

3. Anticonvulsant Activity
Research has also highlighted the anticonvulsant potential of thiazole derivatives. Compounds structurally related to this compound have shown efficacy in reducing seizure activity in animal models, indicating a possible therapeutic role in epilepsy management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

  • Thiazole Ring Modifications : Substituents on the thiazole ring play a crucial role in determining the compound's pharmacological profile. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets.
  • Pyrrolidine Moiety : The pyrrolidine group is vital for maintaining the compound's biological activity. Variations in this moiety can lead to differing pharmacokinetic properties and receptor interactions.

Case Studies

Several studies have investigated the biological effects of thiazole derivatives similar to this compound:

  • Antitumor Efficacy : A study evaluated a series of thiazoles against human cancer cell lines and identified several compounds with IC50 values significantly lower than traditional chemotherapeutics. The presence of a trifluoromethyl group was noted to enhance cytotoxicity .
  • Antimicrobial Testing : In a comparative analysis of various thiazole derivatives against C. albicans and A. niger, compounds with specific substitutions exhibited enhanced antifungal activity, reinforcing the importance of structural modifications .
  • Neuroprotective Effects : Research into thiazoles has also suggested neuroprotective properties, with some derivatives showing promise in models of neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate with pyrrolidine, followed by trifluoromethylation. Key parameters include:

  • Temperature : Maintaining 80–100°C during trifluoromethylation to avoid side reactions (e.g., decarboxylation) .
  • Catalyst : Use of Cu(I) catalysts for efficient trifluoromethyl group introduction .
  • Solubility : Optimizing solvent polarity (e.g., DMF or THF) to enhance intermediate stability .
    • Validation : Monitor reaction progress via LC-MS for intermediates and confirm final purity (>95%) by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to assign protons and carbons. The trifluoromethyl group (δ=110120\delta = 110–120 ppm in 19F^{19} \text{F}-NMR) and pyrrolidine ring protons (δ=1.82.5\delta = 1.8–2.5 ppm) are diagnostic .
  • IR : Confirm carbonyl (C=O) stretch at 1680–1720 cm1^{-1} and thiazole ring vibrations at 1450–1550 cm1^{-1} .
    • Contradiction Resolution : If NMR signals overlap (e.g., due to ring puckering), use 2D techniques (COSY, HSQC) or computational modeling (DFT) to assign peaks .

Advanced Research Questions

Q. How can ring puckering in the thiazole-pyrrolidine system impact structural analysis, and what computational tools address this?

  • Methodological Answer :

  • Puckering Effects : The pyrrolidine ring adopts non-planar conformations, causing variability in dihedral angles and NMR coupling constants. This can lead to ambiguous NOE correlations or split signals .
  • Tools : Use Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) to quantify ring deformation . Software like SHELXL refines X-ray data to model puckering .
    • Case Study : For conflicting crystallographic data, compare multiple datasets and apply Hirshfeld surface analysis to resolve disorder .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer :

  • Low Solubility : The trifluoromethyl group reduces polarity. Use mixed solvents (e.g., ethanol/water) for slow evaporation .
  • Twinned Crystals : If twinning occurs (common with flexible substituents), use SHELXL's TWIN/BASF commands to refine the structure .
  • Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding with PLATON .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Electron-Withdrawing Nature : The -CF3_3 group deactivates the thiazole ring, requiring harsh conditions (e.g., Pd-catalyzed cross-coupling at 120°C) for further substitution .
  • SAR Studies : Replace -CF3_3 with -CH3_3 or -Cl to compare bioactivity. Use DFT (B3LYP/6-31G*) to calculate frontier orbitals and predict reactivity .

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